(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
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Description
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H24FN5O2 and its molecular weight is 397.454. The purity is usually 95%.
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Biological Activity
The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and research findings.
- Molecular Formula : C20H20FN5O2
- Molecular Weight : 381.4 g/mol
- CAS Number : 1448124-67-1
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, influencing various signaling pathways. The presence of the pyrazole and oxadiazole moieties contributes to its pharmacological profile.
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar pyrazole derivatives. For instance, compounds with similar structural features demonstrated significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
7b | 0.22 | Staphylococcus aureus |
10 | 0.25 | E. coli |
2. Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro studies indicated that certain derivatives exhibited IC50 values as low as 0.011 μM against COX-II, suggesting strong anti-inflammatory potential .
3. Anticancer Activity
Research into the anticancer properties of pyrazole derivatives has revealed promising results. In vitro assays indicated that some compounds can induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation. For example, compounds similar to the one showed IC50 values ranging from 1.33 to 17.5 μM against various cancer cell lines .
Case Study 1: Antimicrobial Efficacy
A study focusing on a series of pyrazole derivatives highlighted the efficacy of compounds structurally related to this compound in inhibiting biofilm formation in Staphylococcus epidermidis. This study emphasized the importance of structural modifications in enhancing antimicrobial activity.
Case Study 2: COX-II Inhibition
In a comparative analysis of various pyrazole-based compounds, one derivative demonstrated a significant reduction in inflammation markers in animal models of arthritis. The compound's ability to selectively inhibit COX-II without affecting COX-I suggests a favorable safety profile for therapeutic applications.
Properties
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O2/c1-13(2)19-23-24-20(29-19)15-8-10-27(11-9-15)21(28)18-12-17(25-26(18)3)14-4-6-16(22)7-5-14/h4-7,12-13,15H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMUWJARXAJKQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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